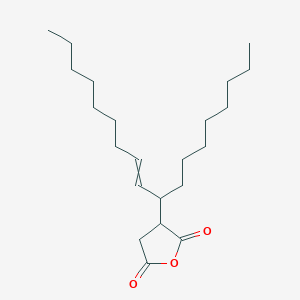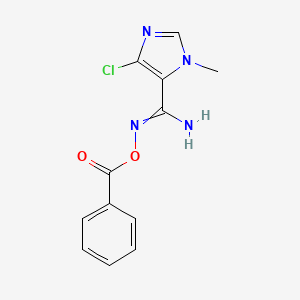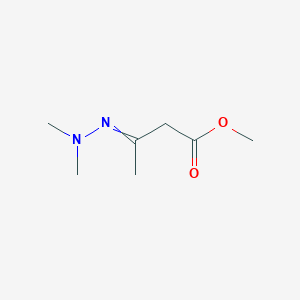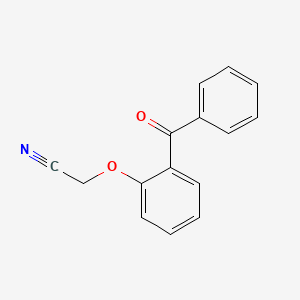![molecular formula C20H34O3 B14624483 Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- CAS No. 56585-20-7](/img/structure/B14624483.png)
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is an organic compound that belongs to the class of benzene derivatives. Benzene derivatives are known for their aromatic properties and are widely used in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique structural features that make it interesting for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- typically involves the introduction of the diethoxymethyl and methylethoxy groups onto a benzene ring. This can be achieved through a series of organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of catalysts like aluminum chloride or sulfuric acid, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound. The industrial process may also involve purification steps such as distillation and crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学的研究の応用
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
類似化合物との比較
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Xylene: Benzene with two methyl groups in different positions.
Ethylbenzene: Benzene with an ethyl group.
Uniqueness
Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is unique due to the presence of both diethoxymethyl and methylethoxy groups. These groups confer specific chemical properties and reactivity that distinguish it from other benzene derivatives. The compound’s unique structure makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
56585-20-7 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC名 |
[4-(diethoxymethyl)-3-propan-2-yloxyhexyl]benzene |
InChI |
InChI=1S/C20H34O3/c1-6-18(20(21-7-2)22-8-3)19(23-16(4)5)15-14-17-12-10-9-11-13-17/h9-13,16,18-20H,6-8,14-15H2,1-5H3 |
InChIキー |
VFDBAWVALXNNEW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(CCC1=CC=CC=C1)OC(C)C)C(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
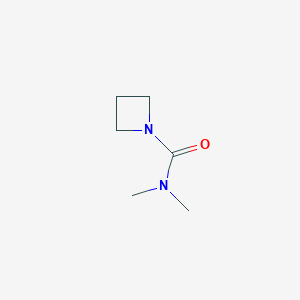
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
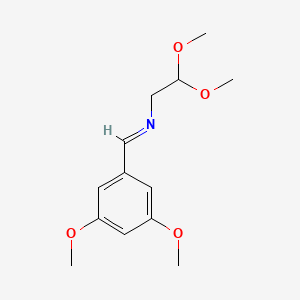
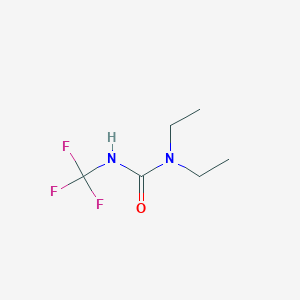
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
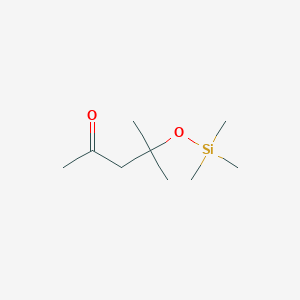

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
